molecular formula C14H10N4O3 B2553384 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286696-96-5

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2553384
CAS No.: 1286696-96-5
M. Wt: 282.259
InChI Key: CINSYSYFVFOCNR-UHFFFAOYSA-N
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Description

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of both pyridine and pyrimidine rings in its structure contributes to its diverse reactivity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 2-amino-3-cyanopyridine and 4-nitrobenzaldehyde.

    Cyclization Reaction: These intermediates undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the pyrido[2,3-d]pyrimidine core.

    Methylation: The final step involves the methylation of the pyrido[2,3-d]pyrimidine core using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Catalysts and Solvents: Employing efficient catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

    Cyclization: Acetic acid, heat.

Major Products

    Reduction: 2-methyl-3-(4-aminophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

    Substitution: Various alkylated derivatives depending on the substituent used.

Scientific Research Applications

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • 2-methyl-3-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to its analogs, 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits unique properties due to the presence of the nitro group, which enhances its electron-withdrawing capability. This modification significantly affects its reactivity and biological activity, making it a more potent inhibitor of certain enzymes .

Properties

IUPAC Name

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-16-13-12(3-2-8-15-13)14(19)17(9)10-4-6-11(7-5-10)18(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINSYSYFVFOCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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